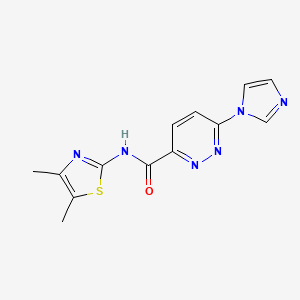

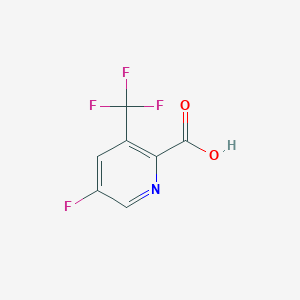

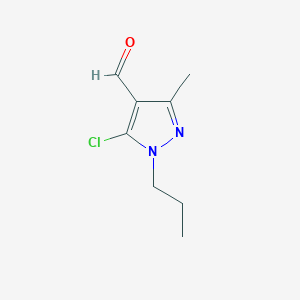

2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-phenylacetamide, also known as OPSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. In

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of this compound, is widely used in drug discovery due to its versatility and the ability to enhance the three-dimensional profile of pharmaceuticals . The presence of the pyrrolidine ring can influence the stereochemistry and pharmacophore space, which is crucial for the development of new drugs with selective biological activity.

Biological Activity and Target Selectivity

Compounds featuring the pyrrolidine ring have been reported to exhibit selectivity towards specific biological targets. For instance, derivatives of pyrrolidine have shown promising results in binding to the RORγt receptor, which is significant for treating autoimmune diseases .

Pharmacokinetics and ADME/Tox

The introduction of the pyrrolidine ring into molecules can modify their physicochemical parameters, potentially leading to improved absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles. This can be particularly beneficial in optimizing drug candidates for better therapeutic outcomes .

Carbonic Anhydrase Inhibition

Research has demonstrated that pyrrolidine derivatives can act as inhibitors for carbonic anhydrase isoenzymes, which are implicated in diseases such as glaucoma and retinal disorders. The compound may serve as a scaffold for developing inhibitors with high specificity and potency .

Stereogenicity and Enantioselectivity

The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles. This is particularly important for the development of enantioselective drugs that require a specific spatial orientation to bind effectively to proteins .

Synthetic Strategies and Chemical Synthesis

The compound’s structure provides opportunities for synthetic chemists to employ various strategies for ring construction or functionalization. This can lead to the synthesis of novel compounds with potential applications in multiple areas of chemistry and pharmacology .

Physicochemical Parameter Comparison

Comparing the physicochemical parameters of pyrrolidine with other cyclic structures like pyrrole and cyclopentane can help in understanding the influence of steric factors on biological activity. This analysis is crucial for structure-activity relationship (SAR) studies .

Design of Biologically Active Compounds

The compound’s pyrrolidine ring can guide medicinal chemists in designing new compounds with varied biological profiles. By studying the binding conformation of related molecules, researchers can develop drug candidates with desired potency and selectivity .

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence its binding mode to target proteins, but further studies are needed to confirm this.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific target proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one can help modify physicochemical parameters and obtain better adme/tox results for drug candidates

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information. The compound’s pyrrolidine ring could potentially lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c21-16(18-14-7-2-1-3-8-14)13-19-10-6-9-15(17(19)22)25(23,24)20-11-4-5-12-20/h1-3,6-10H,4-5,11-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFDWUTNVEIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

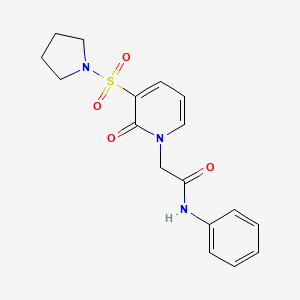

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)

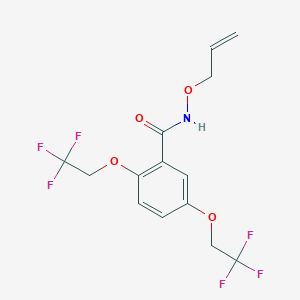

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid](/img/structure/B2940325.png)

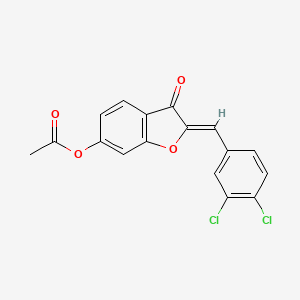

![N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2940326.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)